1-Chloro-4-(2,2-diethoxyethyl)benzene
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Overview
Description
1-Chloro-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17ClO2 It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 2,2-diethoxyethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,2-diethoxyethyl)benzene typically involves the reaction of 1-chloro-4-bromobenzene with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,2-diethoxyethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The 2,2-diethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-4-(2,2-dihydroxyethyl)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroxyethyl derivatives
Scientific Research Applications
1-Chloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound can be used in the development of agrochemicals for crop protection
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-diethoxyethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the 2,2-diethoxyethyl group undergoes oxidative cleavage to form aldehydes or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-(2,2-dihydroxyethyl)benzene
- 1-Chloro-4-(2,2-dibromoethyl)benzene
- 1-Chloro-4-(2,2-dimethoxyethyl)benzene
Uniqueness
1-Chloro-4-(2,2-diethoxyethyl)benzene is unique due to the presence of the 2,2-diethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
CAS No. |
93774-88-0 |
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Molecular Formula |
C12H17ClO2 |
Molecular Weight |
228.71 g/mol |
IUPAC Name |
1-chloro-4-(2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
XQJLVRNBVMPCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)Cl)OCC |
Origin of Product |
United States |
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